BenchChemオンラインストアへようこそ!

4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Lipophilicity Drug-likeness Physicochemical profiling

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 952182-88-6) is a heterocyclic compound that fuses an isoxazole ring to a pyridazinone core, bearing a 4‑methoxyphenyl substituent at position 4. This scaffold belongs to the isoxazolo[3,4‑d]pyridazin‑7(6H)‑one family, which has been explored as a privileged template for aldose reductase inhibitors and antiproliferative agents.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
CAS No. 952182-88-6
Cat. No. B1371795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
CAS952182-88-6
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23
InChIInChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16)
InChIKeyAVSDLKCPVLCUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 952182-88-6) — Core Chemical Identity and Scaffold Class for Procurement


4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 952182-88-6) is a heterocyclic compound that fuses an isoxazole ring to a pyridazinone core, bearing a 4‑methoxyphenyl substituent at position 4 [1]. This scaffold belongs to the isoxazolo[3,4‑d]pyridazin‑7(6H)‑one family, which has been explored as a privileged template for aldose reductase inhibitors and antiproliferative agents [2]. The compound is commercially supplied as a research‑grade solid with a certified purity of ≥95 % and a melting point of 205–207 °C .

Why a Generic Isoxazolopyridazinone Cannot Substitute for 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one in Focused Studies


Within the isoxazolo[3,4‑d]pyridazin‑7(6H)‑one series, the identity of the C4‑aryl substituent directly governs both the electronic character of the heterocyclic core and the three‑dimensional shape recognized by biological targets [1]. The 4‑methoxyphenyl group introduces a hydrogen‑bond acceptor ( –OMe ) that alters the compound's lipophilicity, polar surface area, and rotatable bond count relative to unsubstituted phenyl or halogenated analogs [2]. These computed physicochemical differences translate into distinct solubility, permeability, and protein‑binding profiles that cannot be reproduced by a generic in‑class compound, making blind substitution a source of irreproducible results in biochemical or cellular assays.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one Versus Closest Analogs


Lipophilicity Modulation: XLogP3 of 4-(4-Methoxyphenyl) vs. 4-Phenyl Analog

The methoxy substituent significantly lowers the computed lipophilicity of the isoxazolopyridazinone scaffold. The target compound records an XLogP3 of 1.4, compared with 1.8 for the des‑methoxy 4‑phenyl analog [1][2]. This 0.4 log unit reduction predicts improved aqueous solubility and potentially reduced non‑specific protein binding, which are critical factors when selecting a probe molecule for biochemical assays or early‑stage lead optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability Prediction

Introduction of the para‑methoxy group increases the topological polar surface area from 63.6 Ų (4‑phenyl analog) to 76.7 Ų for the target compound [1][2]. While both values remain within the commonly accepted Veber limits for oral bioavailability (≤140 Ų), the 13.1 Ų increase can influence passive membrane permeability, particularly in cell‑based assays where tighter TPSA thresholds may apply for blood‑brain barrier penetration or intracellular target engagement.

TPSA Membrane permeability ADME prediction

Rotatable Bond Count and Conformational Flexibility: A Selection Parameter for Crystallography or Biophysical Assays

The 4‑methoxyphenyl analogue possesses 2 rotatable bonds, whereas the parent 4‑phenyl analog has only 1 rotatable bond [1][2]. The additional rotatable bond arises from the methoxy C–O bond, which can adopt multiple low‑energy conformations. This modest increase in flexibility may be leveraged in fragment‑based screening cascades where conformational adaptability is desired, or conversely avoided when rigidification is prioritized for crystallographic soaking experiments.

Conformational flexibility Crystallography Fragment-based screening

Class-Level Aldose Reductase SAR: Electron-Donating para-Substituents Favor Inhibitory Activity

In a systematic SAR study of isoxazolo[3,4-d]pyridazin-7(6H)-ones as aldose reductase inhibitors, the 4‑(p‑chlorophenyl) analogue (bearing an electron‑withdrawing substituent) demonstrated potent activity; molecular modeling indicated that para‑substituted aryl groups directly modulate the interaction with the enzyme active site [1]. By analogy, the 4‑methoxyphenyl substituent of the target compound provides an electron‑donating (+M) effect that would be expected to alter both the electronic density of the pyridazinone ring and the hydrogen‑bonding landscape relative to the unsubstituted phenyl or halogenated analogs. Quantitative inhibitor data for the exact 4‑methoxyphenyl compound is not yet published; the presented SAR context serves as class‑level inference for prioritization.

Aldose reductase SAR diabetes complications

Vendor-Certified Purity and Identity: Lot-to-Lot Reproducibility for Assay Standardization

The compound is commercially supplied with a documented minimum purity of ≥95 % and a sharp melting point of 205–207 °C, which serves as a practical identity and purity checkpoint upon receipt . In contrast, several closely related 4‑aryl isoxazolopyridazinones are available only through custom synthesis or from sources that do not publicly disclose batch‑specific purity data. The availability of a certified purity threshold reduces the risk of assay interference from undefined impurities and facilitates inter‑laboratory reproducibility.

Purity specification Quality control Assay reproducibility

High-Value Procurement Scenarios for 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one Based on Quantitative Differentiation


Fragment-Based Lead Generation Libraries Requiring Modulated Lipophilicity and Polar Surface Area

The combination of XLogP3 = 1.4 and TPSA = 76.7 Ų places this compound in a favorable region of drug‑like chemical space for fragment screening [1]. Its lower lipophilicity relative to the 4‑phenyl analog (ΔXLogP3 = −0.4) makes it a preferable choice when screening against targets where non‑specific hydrophobic binding must be minimized [2]. Procurement for fragment libraries benefits from the certified ≥95 % purity, ensuring that the screening hit rate is not confounded by aggregated impurities .

Aldose Reductase Inhibitor SAR Expansion with para-Electron-Donating Substituents

Building on the established SAR showing that para‑aryl substitution modulates aldose reductase inhibition [1], this 4‑methoxyphenyl variant introduces an electron‑donating group not represented in the original published series (which focused on electron‑withdrawing or neutral substituents). Researchers aiming to probe the electronic requirements of the enzyme active site can use this compound to systematically extend the SAR landscape, potentially identifying new vectors for potency optimization.

Crystallographic Soaking and Biophysical Assays Requiring Defined Isomer Purity

The sharp melting point (205–207 °C) and certified purity provide a quality benchmark suitable for crystallographic soaking experiments and surface plasmon resonance (SPR) binding assays [1]. The presence of two rotatable bonds versus one in the parent phenyl analog offers a balanced conformational profile—flexible enough to explore binding‑site sub‑pockets, yet rigid enough to maintain interpretable electron density in co‑crystal structures [2].

Computational Chemistry and Model Validation Studies

The well‑defined computed descriptors (XLogP3, TPSA, rotatable bonds, hydrogen‑bond donor/acceptor counts) make this compound a useful test case for validating in silico ADME prediction models or docking algorithms [1]. Because the physicochemical values are intermediate between the unsubstituted phenyl and more polar analogs, the compound serves as a calibration point for computational workflows that predict solubility, permeability, or target binding across a congeneric series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.